molecular formula C5H9IO2 B082882 Methyl 4-iodobutanoate CAS No. 14273-85-9

Methyl 4-iodobutanoate

Cat. No. B082882
CAS RN: 14273-85-9
M. Wt: 228.03 g/mol
InChI Key: NBCIIVXSBPDKOM-UHFFFAOYSA-N
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Description

Methyl 4-iodobutanoate is a compound of interest in synthetic organic chemistry, particularly in the context of synthesizing aryl iodolactones or tetralones, key intermediates for various syntheses, such as ABT-200. The compound is involved in chemical reactions where its iodine atom plays a crucial role in facilitating bond formations or transformations (Thibonnet et al., 1996).

Synthesis Analysis

The synthesis of related compounds often involves Michael addition reactions or radical hydrostannation, suggesting possible pathways for synthesizing Methyl 4-iodobutanoate. For example, the use of phase transfer catalysts like tetrabutyl ammonium bromide has been demonstrated in the synthesis of closely related compounds, optimizing reaction conditions for yield and efficiency (H. Tin, 2013).

Molecular Structure Analysis

Vibrational studies, including FTIR and Raman spectroscopy, along with DFT calculations, provide insights into the molecular structure, confirming the presence of stable conformers and elucidating the molecule's reactive sites. Such analyses are critical for understanding the reactivity and chemical behavior of methyl esters similar to Methyl 4-iodobutanoate (Gil et al., 2015).

Chemical Reactions and Properties

Chemical properties of related methyl esters indicate their participation in various organic reactions, including nucleophilic and electrophilic attacks. The presence of an iodine atom in Methyl 4-iodobutanoate suggests its potential involvement in reactions such as atom-transfer radical cyclizations, highlighting its utility in synthetic chemistry (Flynn et al., 1992).

Physical Properties Analysis

The physical state and phase behavior of chemical compounds like Methyl 4-iodobutanoate can be inferred from studies on similar substances. For instance, the glass transition temperatures of compounds provide valuable information regarding their physical state under different conditions, which is relevant for the handling and storage of these materials (Lessmeier et al., 2018).

Chemical Properties Analysis

The reactivity and chemical behavior of Methyl 4-iodobutanoate can be further understood through its reactions and the study of its derivatives. Reactions involving methyl esters and their subsequent transformations provide insights into the electrophilic and nucleophilic characteristics of these compounds, as well as their potential applications in organic synthesis (Hosoya et al., 2004).

Scientific Research Applications

  • Deprotection of N-allyloxycarbonyl amines : Methyl 4-iodobutanoate has been used in the synthesis of methyl (2S)-2-amino-4-oxo-2,4-diphenylbutanoate through a novel non-transition metal mediated deprotection method (Szumigala et al., 2005).

  • Intramolecular Prins Cyclisations : It has been used in the stereoselective synthesis of bicyclic tetrahydropyrans, contributing to the creation of new stereogenic centers in organic compounds (Elsworth & Willis, 2008).

  • Biofuel Research : Methyl 4-iodobutanoate, a methyl ester, represents a simpler surrogate that captures the chemical effects of esters in biodiesel, helping in the development of detailed chemical kinetics models for biofuel research (Liu et al., 2013).

  • DNA Binding Interactions : It has been studied for its binding interactions with DNA, which is significant for pharmaceutical applications and the development of new drugs (Arshad et al., 2017).

  • Synthesis of Aryl Substituted Compounds : Methyl 4-iodobutanoate has been used in the synthesis of aryl-substituted compounds, which are important in medicinal chemistry for their enzyme inhibitory properties (Mason et al., 2003).

  • Homologating Agent in Organic Synthesis : It serves as a useful homologating agent, especially in the synthesis of aryl iodolactones, highlighting its importance in synthetic organic chemistry (Thibonnet et al., 1996).

  • Pyrolysis of Branched Hydrocarbons : Studied in the context of the kinetics of decomposition of branched hydrocarbons, Methyl 4-iodobutanoate plays a role in understanding the thermal behavior of complex organic molecules (McGivern et al., 2008).

  • Regioselective Alkylation of Sugars : The compound has been used in the regioselective alkylation of methyl fucopyranoside, demonstrating its utility in carbohydrate chemistry (Oshima et al., 1997).

Safety And Hazards

“Methyl 4-iodobutanoate” is classified as a warning signal word . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

methyl 4-iodobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCIIVXSBPDKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338267
Record name Methyl 4-iodobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-iodobutanoate

CAS RN

14273-85-9
Record name Methyl 4-iodobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-iodobutyrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
M Deslandes - 2013 - rave.ohiolink.edu
… , respectively, were prepared via the reaction of tricarbonyl(2-methylcyclohexadienyl)iron hexafluorophosphate with the alkylzinc-copper reagent derived from methyl 4-iodobutanoate, …
Number of citations: 2 rave.ohiolink.edu
C Ohta, S Kuwabe, T Shiraishi… - The Journal of …, 2009 - ACS Publications
… with potassium thioacetate, (iii) methanolysis of the resulting thioacetate 9 with K 2 CO 3 and MeOH, followed by S-alkylation of the resultant thiol with methyl 4-iodobutanoate 10 to give …
Number of citations: 27 pubs.acs.org
G Li, PS Low - Bioorganic & Medicinal Chemistry Letters, 2015 - Elsevier
… Treatment of compound 7 with sodium hydride and an alkylation reaction with methyl 4-iodobutanoate at room temperature gave compound 8. Selective hydrolysis of the methyl ester …
Number of citations: 5 www.sciencedirect.com
G Solladie, MC Maestro, A Rubio… - The Journal of …, 1991 - ACS Publications
… To a solution of dry sodium p-toluenesulfmate (12.0 g, 67 mmol) in anhydrous methanol (150 mL) was added with stirring a solution of methyl 4-iodobutanoate (15.4 g, 67 mmol) in dry …
Number of citations: 65 pubs.acs.org
S Itadani, S Takahashi, M Ima, T Sekiguchi… - Bioorganic & Medicinal …, 2015 - Elsevier
… To a solution of 40 (350 mg, 1.80 mmol) in DMF (5.0 mL) was added sodium hydride (60 wt %, 87 mg, 2.16 mmol) at 0 C then methyl 4-iodobutanoate (493 mg, 2.16 mmol) was added. …
Number of citations: 9 www.sciencedirect.com
T Kambe, T Maruyama, A Naganawa… - Chemical and …, 2011 - jstage.jst.go.jp
… After being stirred for 20min, the reaction mixture was treated with a solution of methyl 4-iodobutanoate (2.28 g, 10.0 mmol) in THF (10 ml). Stirring was continued at 55 C for additional 1 …
Number of citations: 10 www.jstage.jst.go.jp
P Ple - 1988 - search.proquest.com
The peroxidase activity of PGH synthase catalyzes the reduction of PGG $\sb2 $ and other natural and synthetic hydroperoxides by reducing substrates. Sulfides serve as reductants by …
Number of citations: 2 search.proquest.com
V Arutla, J Leal, X Liu, S Sokalingam… - ACS combinatorial …, 2017 - ACS Publications
… Compound 16 was then alkylated with methyl 4-iodobutanoate affording compound 17 as a pale yellow oil in 78% yield, which upon hydrolysis gave acid 18 as a pale yellow oil (64% …
Number of citations: 7 pubs.acs.org
M Koga, T Fujii, T Tanaka - Tetrahedron, 1995 - Elsevier
… In the previous case for the preparation of alkylated zinc reagents starting with methyl 4iodobutanoate, tetrahydrofuran (THF) was a suitable solvent. However, aromatic zinc derivatives …
Number of citations: 7 www.sciencedirect.com
DE Spurling - 2020 - etheses.whiterose.ac.uk
This thesis describes a novel method for the cyclisation of linear precursors possessing multiple internal nucleophiles, via multi internal nucleophile ring expansion (multi-INRE) …
Number of citations: 2 etheses.whiterose.ac.uk

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